
4-Chloro-3-nitrophenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-3-nitrophenyl acetate is an organic compound with the molecular formula C8H6ClNO4 It is a derivative of phenyl acetate, where the phenyl ring is substituted with a chlorine atom at the 4-position and a nitro group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Chloro-3-nitrophenyl acetate can be synthesized through several methods. One common approach involves the esterification of 4-chloro-3-nitrophenol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Análisis De Reacciones Químicas
Types of Reactions: 4-Chloro-3-nitrophenyl acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The acetate group can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-chloro-3-nitrophenol and acetic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar solvents.
Reduction: Hydrogen gas with palladium on carbon or other metal catalysts.
Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide.
Major Products Formed:
Nucleophilic Substitution: Substituted phenyl derivatives.
Reduction: 4-Chloro-3-aminophenyl acetate.
Hydrolysis: 4-Chloro-3-nitrophenol and acetic acid.
Aplicaciones Científicas De Investigación
4-Chloro-3-nitrophenyl acetate has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of various substituted phenyl derivatives.
Biology: The compound serves as a substrate in enzymatic assays to study esterase and lipase activities.
Medicine: Research into its derivatives has shown potential antimicrobial and anti-inflammatory properties.
Industry: It is utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-chloro-3-nitrophenyl acetate primarily involves its reactivity towards nucleophiles and reducing agents. The nitro group is electron-withdrawing, making the aromatic ring more susceptible to nucleophilic attack. Additionally, the ester bond can be cleaved under specific conditions, releasing the phenolic and acetic acid components.
Comparación Con Compuestos Similares
4-Nitrophenyl acetate: Lacks the chlorine substituent, making it less reactive towards nucleophiles.
3-Chloro-4-nitrophenyl acetate: Positional isomer with different reactivity due to the placement of substituents.
4-Chloro-2-nitrophenyl acetate: Another positional isomer with distinct chemical properties.
Propiedades
Número CAS |
39653-86-6 |
|---|---|
Fórmula molecular |
C8H6ClNO4 |
Peso molecular |
215.59 g/mol |
Nombre IUPAC |
(4-chloro-3-nitrophenyl) acetate |
InChI |
InChI=1S/C8H6ClNO4/c1-5(11)14-6-2-3-7(9)8(4-6)10(12)13/h2-4H,1H3 |
Clave InChI |
GUSAZEAOPZVXBH-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=CC(=C(C=C1)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


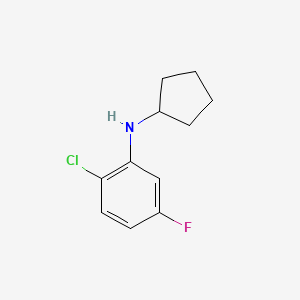
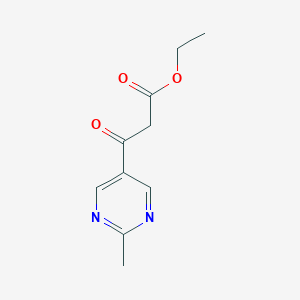

![1-[(4-Bromo-3-fluorophenyl)methyl]piperidin-3-amine](/img/structure/B12083174.png)




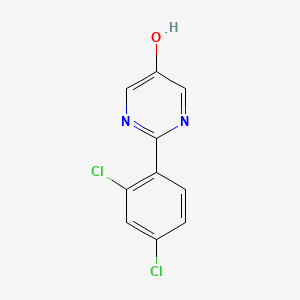
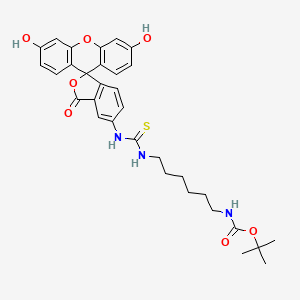
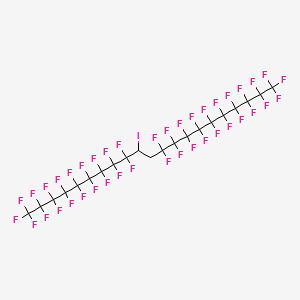

![(R)-N-((S)-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide](/img/structure/B12083225.png)
![2-{2,6-Dibromo-4-[3-(2-naphthyl)-3-oxoprop-1-enyl]phenoxy}acetic acid](/img/structure/B12083232.png)
